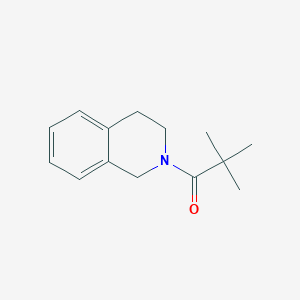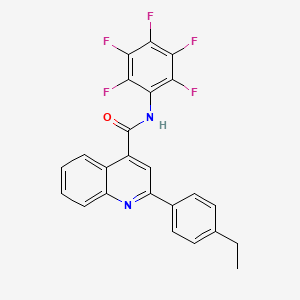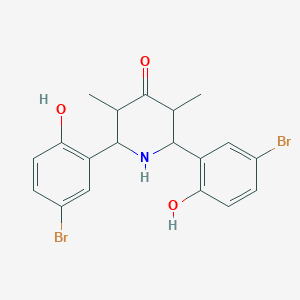![molecular formula C20H27BrN2O4 B3882345 3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid](/img/structure/B3882345.png)
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid
Overview
Description
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a diazabicyclo nonane structure, and a butenedioic acid moiety, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid typically involves multiple steps, including the formation of the diazabicyclo nonane core, the introduction of the bromophenyl group, and the addition of the butenedioic acid moiety. Common synthetic methods include:
Step 1: Formation of the diazabicyclo nonane core through a cyclization reaction.
Step 2: Introduction of the bromophenyl group via a nucleophilic substitution reaction.
Step 3: Addition of the butenedioic acid moiety through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, phenyl derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The diazabicyclo nonane structure can influence the compound’s binding affinity and selectivity, while the butenedioic acid moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal oligomers and polymers.
5,10,15,20-tetrakis(4-bromophenyl)porphyrin: A compound with high yields synthesized through conventional and microwave-assisted techniques.
Uniqueness
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid stands out due to its unique combination of structural features, including the bromophenyl group, diazabicyclo nonane core, and butenedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2.C4H4O4/c1-15-8-16(2,10-18-9-15)12-19(11-15)7-13-3-5-14(17)6-4-13;5-3(6)1-2-4(7)8/h3-6,18H,7-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCUNYJHYAIXOL-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)CC3=CC=C(C=C3)Br)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC(CNC1)(CN(C2)CC3=CC=C(C=C3)Br)C.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-3-phenylpropyl)[3-(4-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B3882264.png)

![N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B3882282.png)
![dimethyl 2-{[3-(2-furyl)acryloyl]amino}terephthalate](/img/structure/B3882286.png)
![N-(3-hydroxy-3-phenylpropyl)-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3882298.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-(6-methyl-3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3882307.png)
![4-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B3882310.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3882311.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B3882327.png)
![2-[(4-Methoxyphenyl)methyl-[2-(1,2,5-trimethyl-4-phenylpiperidin-4-yl)ethyl]amino]acetonitrile;dihydrochloride](/img/structure/B3882335.png)

![2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882344.png)
![4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-4-oxobutanoic acid](/img/structure/B3882353.png)
